molecular formula C8H8BrNO B085723 4'-Bromoacetanilide CAS No. 103-88-8

4'-Bromoacetanilide

Cat. No. B085723
CAS RN: 103-88-8
M. Wt: 214.06 g/mol
InChI Key: MSLICLMCQYQNPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4'-Bromoacetanilide can be performed through a two-step process starting from aniline. Initially, aniline is converted to acetanilide, which then undergoes bromination. A green chemistry approach has been highlighted for the synthesis of 4'-Bromoacetanilide, utilizing safer reagents and procedures, enhancing the educational value in undergraduate laboratories (Biswas & Mukherjee, 2017).

Molecular Structure Analysis

Quantum mechanical computations and spectroscopic methods have been applied to analyze the molecular structure of 4'-Bromoacetanilide derivatives. Studies often employ techniques such as density functional theory (DFT) to ascertain structural parameters and vibrational frequencies, contributing to a deeper understanding of the molecule's configuration and stability (Arulaabaranam et al., 2020).

Chemical Reactions and Properties

4'-Bromoacetanilide is involved in various chemical reactions, demonstrating its reactivity and functional group compatibility. The compound's reactivity has been explored in the context of electrophilic substitution and interactions with enzymes such as alpha-chymotrypsin, indicating its potential in biochemical studies and synthetic chemistry applications (Ando & Gerig, 1982).

Physical Properties Analysis

The physical properties of 4'-Bromoacetanilide, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical processes. While specific studies focusing solely on the physical properties of 4'-Bromoacetanilide were not found, such information typically emerges from synthesis and material characterization studies.

Chemical Properties Analysis

4'-Bromoacetanilide's chemical properties, including its reactivity, stability, and interaction with other compounds, are essential for understanding its behavior in different environments and reactions. The compound's role in synthetic pathways, such as in the preparation of indoles or thiophene derivatives, showcases its versatility and utility in organic synthesis (Arcadi et al., 2005).

Scientific Research Applications

  • Analytical Chemistry Applications :

    • 4'-Bromoacetanilide is used in liquid chromatographic methods for sensitive, selective, and accurate determination of bromide, even in complex samples like natural and seawater, pharmaceutical formulations, and blood (Verma et al., 1988).
    • It is also employed for the determination of chlorine in air and water samples, where it serves as a derivatizing agent in a pre-column derivatization method (Jain & Verma, 1993).
  • Biochemistry Applications :

    • In studies of enzyme interactions, 4-(trifluoromethyl)-alpha-bromoacetanilide, a derivative of 4'-Bromoacetanilide, has been used to investigate the reactions with alpha-chymotrypsin, providing insights into enzyme alkylation and binding sites (Ando & Gerig, 1982).
  • Organic Synthesis and Green Chemistry :

    • 4'-Bromoacetanilide is used in the green synthesis of compounds. For instance, a two-step synthesis from aniline to 4'-Bromoacetanilide has been demonstrated as an educational example of green chemistry principles in undergraduate laboratories (Biswas & Mukherjee, 2017).
    • It serves as a precursor or intermediate in the synthesis of various organic compounds, including pharmaceuticals. A study on the preparation of key intermediates for Nadifloxacin, an antibiotic, highlights the use of derivatives of 4'-Bromoacetanilide (Kumar, Bhashkar, & Bhavsar, 2016).
  • Physical Chemistry :

    • Investigations into the vapor pressures, enthalpies, entropies, and Gibbs energies of sublimation of various acetanilide derivatives, including 4'-Bromoacetanilide, provide valuable data for understanding the physical properties of these compounds (Vecchio & Tomassetti, 2009).

Safety And Hazards

4’-Bromoacetanilide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is ongoing research into the properties and potential applications of 4’-Bromoacetanilide. For example, one study discusses the determination of chlorine in air and water samples following precolumn derivatization to 4-bromoacetanilide .

properties

IUPAC Name

N-(4-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLICLMCQYQNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059283
Record name Acetamide, N-(4-bromophenyl)-
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Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromoacetanilide

CAS RN

103-88-8
Record name Bromoacetanilide
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Record name p-Bromoacetanilide
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Record name 4'-Bromoacetanilide
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Record name 4'-Bromoacetanilide
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Record name Acetamide, N-(4-bromophenyl)-
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Record name 4'-bromoacetanilide
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Record name P-BROMOACETANILIDE
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Synthesis routes and methods I

Procedure details

Triethylamine (0.65 ml, 4.65 mmol) was added to a solution of 200 mg (1.16 mmol) of 4-bromoaniline in tetrahydrofuran (2 ml), and the mixture was stirred at room temperature for 5 min. Acetyl chloride (0.165 ml, 2.33 mmol) was added thereto, and the mixture was stirred at room temperature for 17 hr. The reaction was stopped by adding a saturated aqueous sodium hydrogencarbonate solution, and the reaction solution Was extracted with ethyl acetate. The organic layer was washed with water and saturated brine in that order, was dried over anhydrous sodium sulfate and was filtered. The filtrate was concentrated under the reduced pressure, and the residue was purified by column chromatography on silica gel (chloroform:methanol=20:1) to give 249 mg (yield 99%) of the title compound.
Quantity
0.65 mL
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200 mg
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2 mL
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0.165 mL
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0 (± 1) mol
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Yield
99%

Synthesis routes and methods II

Procedure details

In an atmosphere of argon, 25 g (145.3 mmols) of 4-bromoaniline was dissolved in 50 ml of methanol, and the solution obtained was cooled to 0° C., and thereafter 27.4 ml (2.0-fold equivalent weight) of acetic anhydride was dropwise added thereto. Thereafter, the solution obtained was restored to room temperature, and stirred for 20 minutes. To the reaction solution obtained, 250 ml of water was added, and a white solid deposited was collected by filtration, which was then washed with water, followed by natural drying to obtain 30.8 g of N-acetyl-4-bromoaniline (yield: 99.1%; a while solid).
Quantity
25 g
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50 mL
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27.4 mL
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250 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Bromoacetanilide
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4'-Bromoacetanilide
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4'-Bromoacetanilide

Citations

For This Compound
368
Citations
R Biswas, A Mukherjee - Journal of Chemical Education, 2017 - ACS Publications
… On the next day of the lab, 4-bromoacetanilide was … 4-Bromoacetanilide was isolated after addition of sodium … IR spectrum of 4-bromoacetanilide did not show any significant …
Number of citations: 15 pubs.acs.org
A Jain, KK Verma - Chromatographia, 1993 - Springer
… 4bromoacetanilide in mobile phase are stable for long periods, it was thus decided to use 4-bromoacetanilide … 1 chlorine in respect of 4-bromoacetanilide formed by precolumn derivati…
Number of citations: 14 link.springer.com
KK Verma, SK Sanghi, A Jain, D Gupta - Journal of Chromatography A, 1988 - Elsevier
A pre-column reaction of bromide with 2-iodosobenzoic acid and acetanilide and reversed-phase high-performance liquid chromatography of the 4-bromoacetanilide formed has …
Number of citations: 15 www.sciencedirect.com
GB Scarfe, JK Nicholson, JC Lindon, ID Wilson… - Xenobiotica, 2002 - Taylor & Francis
… For 4-bromoacetanilide, N-deacetylation was a major route of metabolism, but despite the detection of the acetanilide following the administration of the free aniline, there was no …
Number of citations: 23 www.tandfonline.com
A Jain, A Verma, KK Verma - Talanta, 1990 - Elsevier
… chlorine and iodine) by oxygen-flask combustion of the compound followed by pre-column reaction of bromide with acetanilide and 2-iodosobenzoic acid to form 4-bromoacetanilide …
Number of citations: 7 www.sciencedirect.com
M Pelecanou, M Novak - Journal of the American Chemical …, 1985 - ACS Publications
… Under the same conditions, Id, in addition to the ring-chlorinated product 2-chloro-4-bromoacetanilide (5d), yields a moderate amount of the reduction product 4-chloroacetanilide (7c) in …
Number of citations: 31 pubs.acs.org
PG Dumanski, CJ Easton, SF Lincoln… - Australian journal of …, 2003 - CSIRO Publishing
… The yields of 4-bromoanisole, 4-bromoacetanilide, 4-bromo-3-methylanisole, and 4-bromo-3-methylacetanilide are thus increased from 73 to 94, 55 to 98, 37 to 86, and 39 to 72%, …
Number of citations: 22 www.publish.csiro.au
H Wang, Z Guo, GM Vath, CR Wagner, PE Hanna - The Protein Journal, 2004 - Springer
… results obtained by treatment of hamster NAT1 and NAT2 with bromoacetanilide are similar to those obtained by treatment of Salmonella typhimurium NAT with 3,4′bromoacetanilide …
Number of citations: 11 link.springer.com
SJ Morris, A Reilly - 2013 - sophia.stkate.edu
… 4-Bromoacetanilide was synthesized in a four step process, with benzene as the starting material. 4-Bromoacetanilide … and acetic acid to yield 4-Bromoacetanilide. To make the reaction …
Number of citations: 0 sophia.stkate.edu
V ULLRICH, J WOLF, E AMADORI, H STAUDINGER - 1968 - degruyter.com
… As substrates, we used 4-fluoro-, 4-chloro- and 4bromoacetanilide. Unsubstituted acetanilide is hydroxylated mainly at the /»-position by rat liver microsomes. Therefore it was of interest …
Number of citations: 44 www.degruyter.com

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